1-Benzoylpiperidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 1-Benzoylpiperidine-4-carboxylic acid involves several chemical strategies. For instance, the transformation of 1-benzoylpiperidine and 1-benzoylpyrrolidine by fungi cultures leads to hydroxy derivatives, showcasing the utility of microbiological synthesis for obtaining specific derivatives with high yields (Parshikov et al., 1992). Other methods include carbocyclic α,β-diamino acids synthesis through asymmetric Strecker synthesis, highlighting advanced synthetic pathways for derivatives with high enantiomeric purity (Fondekar et al., 2002).
Molecular Structure Analysis
The molecular structure of 1-Benzoylpiperidine-4-carboxylic acid and its derivatives can be elucidated through experimental and theoretical approaches. Studies on compounds like 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are critical for understanding the molecular structure and interactions (Demir et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 1-Benzoylpiperidine-4-carboxylic acid derivatives demonstrate the compound's versatility. For example, reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates yield a range of novel N-substituted derivatives, showcasing the reactivity and potential for generating diverse chemical entities (Korkusuz & Yıldırım, 2010).
Scientific Research Applications
Novel Benzoylpiperidine-based Inhibitors
Research has shown that benzoylpiperidine analogs can act as potent inhibitors. For instance, a study identified a compound, 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid, demonstrating strong inhibitory activity against human and murine Stearoyl-CoA desaturase-1 (SCD-1). This compound also exhibited good oral bioavailability and lowered plasma triglyceride levels in Zucker fatty rats (Uto et al., 2010).
Effects on α-Amino-3-Hydroxy-5-Methyl-4-Isoxalepropionic Acid Receptor Kinetics
Benzoylpiperidine drugs have been studied for their impact on α-amino-3-hydroxy-5-methyl-4-isoxalepropionic acid-type glutamate receptors. A benzoylpiperidine compound reduced the rate of response desensitization and increased steady-state currents, indicating potential roles in modulating synaptic responses (Arai et al., 1996).
Antiinflammatory and Analgesic Activities
Compounds like 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid have shown promise as analgesic agents based on their performance in assays and minimal gastrointestinal side effects. Extensive studies have linked the potency of these compounds to the properties of the benzoyl substituent (Muchowski et al., 1985).
Microbiological Transformation Studies
Microbiological transformation of 1-benzoylpiperidine by fungi like Aspergillus niger resulted in the synthesis of hydroxy derivatives, highlighting its potential in producing specific chemical compounds through biological means (Parshikov et al., 1992).
Synthesis and Antidopaminergic Activity
Research into 3-(aminomethyl)tetralones, where the amino substituent was 4-benzoylpiperidine, demonstrated these compounds' potential in inhibiting dopamine receptors, indicating possible applications in neurological or psychiatric disorders (Cortizo et al., 1991).
Quantitative Analysis in Biomedical Research
N-(Dicyclohexyl)acetylpiperidine-4-benzylidene-4-carboxylic acid, a derivative of benzoylpiperidine, was used in studying 5 alpha-reductase inhibitors in cells, showcasing its utility in biochemical and pharmacological research (Kang et al., 2004).
Benzoic Acid and Its Derivatives in Food Science
While not directly related to 1-Benzoylpiperidine-4-carboxylic acid, research on benzoic acid derivatives, such as benzoyl peroxide, highlights the broad applications of benzoyl compounds in various fields including food science and nutrition (del Olmo et al., 2017).
Memory-Enhancing Drug Effects
Benzoylpiperidine drugs like BDP-12 have been studied for their role in enhancing memory by modulating AMPA receptor kinetics, thus indicating potential applications in cognitive enhancement or treatment of memory-related disorders (Arai et al., 1996).
Safety And Hazards
properties
IUPAC Name |
1-benzoylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(10-4-2-1-3-5-10)14-8-6-11(7-9-14)13(16)17/h1-5,11H,6-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGMNCCDDKBPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200725 | |
Record name | 1-Benzoylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoylpiperidine-4-carboxylic acid | |
CAS RN |
5274-99-7 | |
Record name | 1-Benzoyl-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5274-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzoylpiperidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5274-99-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Benzoylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzoylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-Benzoylisonipecotic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35JDD6EKE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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